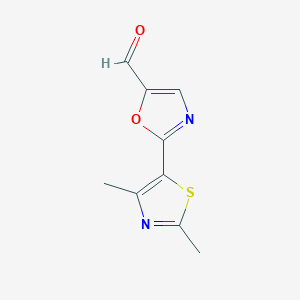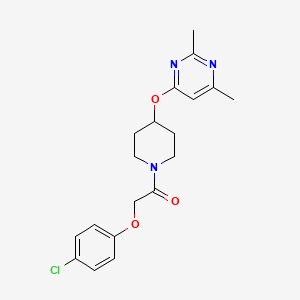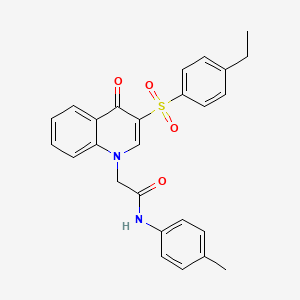
2-(Dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of related thiazole compounds involves multi-step reactions. For instance, a focused library of [4- (2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds participate in various chemical reactions . For example, the photooxidation of 2- (4-thiazolyl)-1H-benzimidazole in methanol was studied, and the main products of the photolysis were identified, which included dimethyl oxalate and several benzimidazole derivatives .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Ring Transformations in Organic Synthesis
Ring transformations of related compounds, such as 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, have been studied, showing how these compounds react with different amines, hydrazines, and hydroxylamine. Such transformations are crucial in synthesizing various heterocyclic compounds, which have applications in medicinal and synthetic chemistry (L'abbé et al., 1991).
Synthesis of Novel Derivatives for Non-Linear Optics
Research into the synthesis of novel push-pull benzothiazole derivatives with reverse polarity, starting from compounds like 6-dimethylaminobenzothiazole-2-carbaldehyde, has been conducted. These compounds are interesting for their potential application in non-linear optics due to their unique electronic properties (Hrobárik et al., 2004).
Exploration in Heterocyclic Compound Synthesis
The synthesis of 2-nitrothiazoles, including derivatives such as 2-nitrothiazole-5-carbaldehyde oxime, highlights the broader chemical context in which 2-(Dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde operates. These compounds are valuable for creating various heterocyclic structures that have numerous applications in chemistry (Borthwick et al., 1974).
Investigation of Structural Features in Thiazole Carbaldehydes
Studies on N,N-Disubstituted 2-aminothiazole-5-carbaldehydes, examining their preparation and structural features, contribute to understanding the chemistry of related thiazole and oxazole compounds. These insights are critical for designing compounds with desired physical and chemical properties (Gillon et al., 1983).
Synthesis of Substituted Oxazoles
The synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles exemplifies the diverse synthetic possibilities and applications of similar oxazole derivatives in creating complex molecular structures (Potkin et al., 2009).
Development of Novel Antibacterial Agents
Research on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents indicates the potential of related thiazole derivatives in developing new pharmaceuticals (Palkar et al., 2017).
Application in Poly(thiazolium) Catalysis
The use of poly(3,4-dimethyl-5-vinylthiazolium) iodide in catalysis, particularly for oxidative esterification of aldehydes with alcohols, demonstrates the utility of thiazole derivatives in catalytic processes. This type of research opens up new avenues in green chemistry and sustainable processes (Chun & Chung, 2017).
Orientations Futures
Thiazole compounds have shown a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is potential for future research and development in this area.
Mécanisme D'action
Target of Action
Compounds with similar thiazole structures have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to their inhibition . The inhibition of CDK2, for instance, can disrupt the cell cycle, leading to cell death .
Biochemical Pathways
Given its potential interaction with cdk2, it may impact thecell cycle regulation pathway . Inhibition of CDK2 can halt the cell cycle, preventing cell proliferation and potentially leading to cell death .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of these compounds can vary widely depending on their specific structures .
Result of Action
If it does inhibit cdk2, it could lead tocell cycle arrest and subsequent cell death , particularly in rapidly dividing cells such as cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and activity of thiazole derivatives .
Propriétés
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-8(14-6(2)11-5)9-10-3-7(4-12)13-9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRGFDLLIZDJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2754348.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate](/img/structure/B2754350.png)


![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)
![N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2754359.png)
![3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2754361.png)

![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2754364.png)
![N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2754366.png)